

Technical Support Center: Addressing Potential Immunogenicity of ALT-836

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	ST-836				
Cat. No.:	B611022	Get Quote			

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and managing the potential immunogenicity of ALT-836, a chimeric monoclonal antibody targeting tissue factor (TF).

Frequently Asked Questions (FAQs)

Q1: What is ALT-836 and why is there a potential for immunogenicity?

A1: ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets human tissue factor (TF).[1][2] As a chimeric antibody, ALT-836 contains murine (mouse) variable regions, which are responsible for binding to TF, and human constant regions. The presence of these non-human protein sequences can be recognized as foreign by the human immune system, potentially leading to the development of an immune response, known as immunogenicity.[3][4][5] This response can lead to the formation of anti-drug antibodies (ADAs).

Q2: What are the potential consequences of an immune response to ALT-836?

A2: The development of ADAs against ALT-836 can have several potential consequences:

 Reduced Efficacy: ADAs can bind to ALT-836 and neutralize its therapeutic effect or accelerate its clearance from the body, leading to a loss of efficacy.



- Altered Pharmacokinetics: The formation of immune complexes between ALT-836 and ADAs can alter the drug's distribution, metabolism, and elimination.
- Adverse Events: In some cases, the formation of immune complexes can lead to adverse
 events, such as infusion reactions or, more rarely, hypersensitivity reactions.

Q3: Has the immunogenicity of ALT-836 been evaluated in clinical trials?

A3: Yes, the immunogenicity of ALT-836 has been assessed in at least one Phase I clinical trial. In a study involving patients with acute lung injury (ALI) or acute respiratory distress syndrome (ARDS), no anti-ALT-836 antibody response was observed in the study population.[6] It is important to note that this was a single-dose study in a specific patient population. ALT-836 has also been evaluated in a Phase I clinical trial for locally advanced or metastatic solid tumors in combination with gemcitabine (NCT01325558); however, publicly available results on immunogenicity from this trial are not readily available.[7][8]

Q4: What methods can be used to assess the immunogenicity of ALT-836 in vitro?

A4: Several in vitro assays can be used to predict and characterize the potential immunogenic response to ALT-836. These assays typically use human peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) and include:

- T-Cell Proliferation Assays: Measure the proliferation of T-cells in response to ALT-836 or its fragments.
- Cytokine Release Assays: Detect the release of pro-inflammatory cytokines (e.g., IL-2, IFNy, TNF-α) from immune cells upon exposure to ALT-836.
- Dendritic Cell (DC) Activation Assays: Assess the activation and maturation of DCs, which are key antigen-presenting cells that initiate T-cell responses.

Troubleshooting Guides Unexpected Results in In Vitro Immunogenicity Assays



Issue	Potential Cause	Troubleshooting Steps
High background in T-cell proliferation assay	Contamination of cell culture; Non-specific activation of T- cells by assay components; Mitogenic components in the ALT-836 formulation.	Use aseptic techniques; Prescreen all reagents for endotoxin levels; Test the ALT-836 formulation buffer alone as a negative control.
No response to positive control in cytokine release assay	Poor cell viability; Inactive positive control; Incorrect assay setup.	Check cell viability using Trypan Blue or a viability stain; Use a fresh, validated lot of the positive control (e.g., PHA, anti-CD3/CD28); Verify all reagent concentrations and incubation times.
High donor-to-donor variability	Genetic differences in HLA types; Pre-existing immunity in some donors; Differences in cell handling and processing.	Use a large and diverse donor cohort to account for HLA polymorphism; Screen donors for pre-existing antibodies to murine proteins; Standardize PBMC isolation and culture protocols.
Inconsistent results between different assay types	Different assays measure distinct aspects of the immune response; Assay sensitivity and specificity may vary.	Analyze the complete dataset to understand the overall immunogenicity profile; Consider the limitations of each assay when interpreting the results.

Data Presentation Summary of Clinical Immunogenicity Data for ALT-836



Clinical Trial Identifier	Indication	Number of Patients	ALT-836 Dosing	Immunogeni city Finding	Reference
NCT0143885 3	Acute Lung Injury / Acute Respiratory Distress Syndrome	15 (ALT-836), 3 (placebo)	Single intravenous dose (0.06, 0.08, or 0.1 mg/kg)	No anti-ALT- 836 antibody response was observed.	[6]
NCT0132555 8	Locally Advanced or Metastatic Solid Tumors	Not specified in search results	In combination with gemcitabine	Immunogenic ity data not publicly available in search results.	[7][8]

Experimental Protocols In Vitro T-Cell Proliferation Assay

This protocol provides a general framework for assessing T-cell proliferation in response to ALT-836 using CFSE (Carboxyfluorescein succinimidyl ester) staining and flow cytometry.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
- ALT-836
- Positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- CFSE staining solution
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)



- 96-well round-bottom plates
- Flow cytometer

Methodology:

- PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- CFSE Labeling: Resuspend PBMCs in PBS at 1x10⁶ cells/mL and add CFSE to a final concentration of 1-5 μM. Incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold complete medium. Wash the cells three times.
- Cell Plating: Resuspend CFSE-labeled PBMCs in complete medium and plate 2x10⁵ cells/well in a 96-well round-bottom plate.
- Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
- Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
- Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data by gating on the live CD4+ and CD8+ T-cell populations and assessing the dilution of the CFSE signal, which indicates cell proliferation.

Cytokine Release Assay

This protocol describes a method to measure cytokine release from PBMCs upon stimulation with ALT-836.

Materials:

- PBMCs from healthy donors
- ALT-836



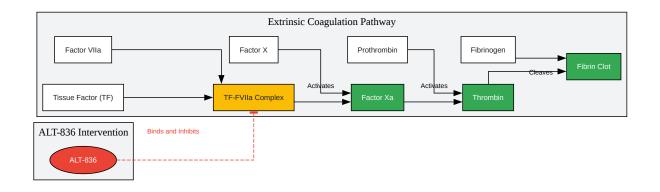
- Positive control (e.g., Lipopolysaccharide (LPS) or anti-CD3/CD28 antibodies)
- Negative control (vehicle buffer)
- Complete RPMI-1640 medium
- 96-well flat-bottom plates
- Multiplex cytokine assay kit (e.g., Luminex-based or ELISA)

Methodology:

- PBMC Isolation and Plating: Isolate PBMCs as described above and plate 2x10^5 cells/well in a 96-well flat-bottom plate.
- Treatment: Add ALT-836, positive control, or negative control to the respective wells in triplicate.
- Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Measurement: Analyze the supernatant for the presence of key cytokines (e.g., IFN-γ, IL-2, IL-4, IL-6, IL-10, TNF-α) using a multiplex cytokine assay kit according to the manufacturer's instructions.

Mandatory Visualizations

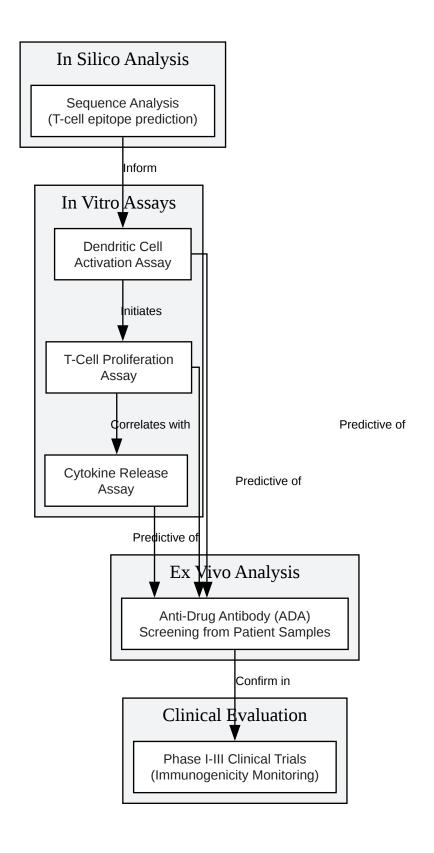




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Caption: Mechanism of action of ALT-836 in the extrinsic coagulation pathway.

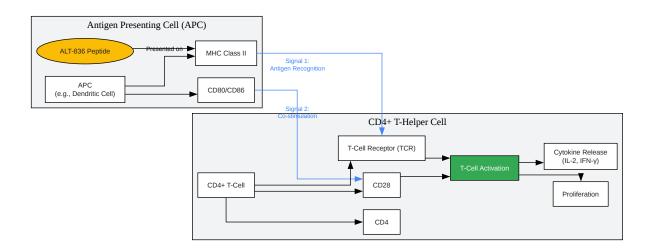




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Caption: Workflow for assessing the immunogenicity of ALT-836.





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Caption: T-cell activation pathway potentially initiated by ALT-836.

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- To cite this document: BenchChem. [Technical Support Center: Addressing Potential Immunogenicity of ALT-836]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611022#addressing-potential-immunogenicity-of-alt-836]

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